molecular formula C7H8N4O2S B13481399 2-(4-Nitrophenyl)hydrazine-1-carbothioamide CAS No. 6219-50-7

2-(4-Nitrophenyl)hydrazine-1-carbothioamide

Cat. No.: B13481399
CAS No.: 6219-50-7
M. Wt: 212.23 g/mol
InChI Key: JJRWANIPJUWNPW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [(4-nitrophenyl)amino]thiourea typically involves the reaction of 4-nitroaniline with thiourea under specific conditions. One common method includes the refluxing of 4-nitroaniline with thiourea in the presence of a suitable solvent such as ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

[(4-nitrophenyl)amino]thiourea undergoes various chemical reactions, including:

Scientific Research Applications

[(4-nitrophenyl)amino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-nitrophenyl)amino]thiourea involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to its ability to induce apoptosis in cancer cells. The compound interacts with various cellular pathways, including oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

[(4-nitrophenyl)amino]thiourea can be compared with other thiourea derivatives such as:

Properties

CAS No.

6219-50-7

Molecular Formula

C7H8N4O2S

Molecular Weight

212.23 g/mol

IUPAC Name

(4-nitroanilino)thiourea

InChI

InChI=1S/C7H8N4O2S/c8-7(14)10-9-5-1-3-6(4-2-5)11(12)13/h1-4,9H,(H3,8,10,14)

InChI Key

JJRWANIPJUWNPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NNC(=S)N)[N+](=O)[O-]

Origin of Product

United States

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